molecular formula C9H8ClN3 B596783 5-Benzyl-3-chloro-1H-1,2,4-triazole CAS No. 1256643-53-4

5-Benzyl-3-chloro-1H-1,2,4-triazole

Cat. No.: B596783
CAS No.: 1256643-53-4
M. Wt: 193.634
InChI Key: VKHFSGDTOPZGFP-UHFFFAOYSA-N
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Description

5-Benzyl-3-chloro-1H-1,2,4-triazole is a chemical compound with the molecular formula C9H8ClN3. It has a molecular weight of 193.64 . This compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClN3/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) . This indicates the presence of a benzyl group attached to the 5-position of the 1,2,4-triazole ring, and a chlorine atom at the 3-position .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 193.64 .

Scientific Research Applications

Crystal Structure Analysis

The compound "5-Benzyl-3-chloro-1H-1,2,4-triazole" and its derivatives have been extensively studied for their crystal structures. For example, the crystal structure of bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate was prepared and analyzed, revealing significant dihedral angles between the benzene and triazole rings, as well as classical hydrogen bonds and non-classical C—H⋯O interactions stabilizing the crystal structure (Qin et al., 2014).

Molecular Interactions and Synthesis

Studies have also focused on the molecular interactions and synthesis of triazole derivatives. The synthesis and crystal structure of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was reported, highlighting the weak hydrogen bonds and C–H⋯π supramolecular interactions forming a three-dimensional network that stabilizes the crystal structure (Xu et al., 2006).

Catalytic and Antimicrobial Applications

Furthermore, the catalytic and antimicrobial applications of triazole derivatives have been investigated. For instance, half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands were studied for their catalytic oxidation of alcohols and transfer hydrogenation of ketones, revealing the impact of the donor site on catalytic efficiency (Saleem et al., 2013). Additionally, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives were explored, showing that some compounds exhibited significant activities against test microorganisms (Bektaş et al., 2007).

Structural and Docking Studies

Structural and docking studies of 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one with anticancer activity were conducted, highlighting the compound's interaction with the EGFR kinase domain ATP binding site and suggesting a potential mechanism for its observed anticancer activity (Kaczor et al., 2013).

Properties

IUPAC Name

5-benzyl-3-chloro-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHFSGDTOPZGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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